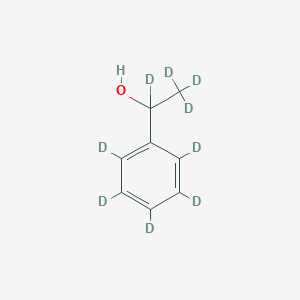

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol

概要

説明

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol, also known as deuterated 1-phenylethanol, is an organic compound with the molecular formula C8H10O. It is a colorless liquid with a mild floral or almond-like odor. This compound is a chiral alcohol and is commonly used in various scientific research applications due to its unique isotopic labeling with deuterium atoms.

準備方法

Synthetic Routes and Reaction Conditions

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol can be synthesized through several methods:

Reduction of Acetophenone: One common method involves the reduction of acetophenone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

Grignard Reaction: Another method involves the reaction of benzaldehyde with methylmagnesium chloride (CH3MgCl) or similar organometallic compounds to produce racemic 1-phenylethanol.

Asymmetric Hydrogenation: Asymmetric hydrogenation of acetophenone using Noyori catalysts under high hydrogen pressure (50 atm) at room temperature can yield enantiomerically pure 1-phenylethanol with high enantiomeric excess (>99% e.e.).

Industrial Production Methods

Industrial production of this compound often involves the reduction of acetophenone using catalytic hydrogenation processes. The use of deuterated reagents and solvents ensures the incorporation of deuterium atoms into the final product.

化学反応の分析

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol undergoes various chemical reactions, including:

科学的研究の応用

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

Chemistry: It is used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.

Medicine: It is used in pharmacokinetic studies to investigate the metabolism and bioavailability of drugs.

Industry: The compound is utilized in the production of deuterated solvents and reagents for NMR spectroscopy.

作用機序

The mechanism of action of 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol involves its interaction with various molecular targets and pathways:

類似化合物との比較

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol can be compared with other similar compounds, such as:

1-Phenylethanol: The non-deuterated analog of this compound, which lacks the isotopic labeling with deuterium.

2-Phenylethanol: An isomer of 1-phenylethanol with the hydroxyl group attached to the second carbon atom, resulting in different chemical properties and applications.

Benzyl Alcohol: A related compound with the hydroxyl group attached to the benzyl carbon, used in various industrial and pharmaceutical applications.

This compound stands out due to its deuterium labeling, which provides unique advantages in research and industrial applications.

生物活性

1-(2H5)Phenyl(2H4)ethan-1-ol, also known as 2-phenylethanol (PEA), is a compound with significant biological activity. It is primarily recognized for its role as a flavoring agent and fragrance component but has also been studied for its pharmacological properties. This article delves into the biological activities associated with PEA, including its effects on various biological systems, potential therapeutic applications, and findings from recent studies.

Chemical Structure and Properties

1-(2H5)Phenyl(2H4)ethan-1-ol is an aromatic alcohol characterized by a phenyl group attached to an ethyl alcohol moiety. Its structure can be represented as follows:

Antimicrobial Activity

PEA exhibits notable antimicrobial properties. Research has shown that it can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that PEA effectively reduced the viability of pathogenic strains such as Staphylococcus aureus and Candida albicans, suggesting its potential use in food preservation and therapeutic applications against infections .

Antiproliferative Effects

Recent investigations into the antiproliferative effects of PEA revealed its capability to induce apoptosis in cancer cell lines. A study reported that PEA significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 3.91 μM, indicating its potential as an anticancer agent . The mechanism appears to involve the modulation of cell cycle-related proteins and induction of apoptosis, making it a candidate for further development in cancer therapy.

Neuroprotective Effects

PEA has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that PEA can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease. A study highlighted that PEA administration led to decreased levels of pro-inflammatory cytokines and enhanced neuronal survival under oxidative stress conditions .

The biological activity of PEA is attributed to several mechanisms:

- Inhibition of Cell Signaling Pathways : PEA has been shown to affect various signaling pathways involved in cell proliferation and survival, including the ERK signaling pathway. Inhibition of this pathway leads to reduced phosphorylation of key proteins involved in cell growth .

- Antioxidant Properties : PEA acts as an antioxidant, scavenging free radicals and reducing oxidative damage in cells. This property is particularly beneficial in protecting neuronal cells from damage associated with neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of PEA involved testing against multiple bacterial strains. The results indicated that PEA exhibited a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 0.5% . The study concluded that PEA could be utilized as a natural preservative in food products.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on MCF-7 breast cancer cells treated with PEA revealed increased apoptosis rates compared to control groups. Flow cytometry analysis showed a significant increase in Annexin V-positive cells after treatment with PEA, confirming its role in inducing programmed cell death .

Data Tables

| Biological Activity | IC50 Value (μM) | Effect Observed |

|---|---|---|

| Antiproliferative (MCF-7) | 3.91 | Induction of apoptosis |

| Antimicrobial (S. aureus) | <0.5 | Inhibition of growth |

| Neuroprotection | N/A | Reduced oxidative stress |

特性

IUPAC Name |

1,2,2,2-tetradeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-KIVWUKIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575819 | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19547-01-4 | |

| Record name | α-(Methyl-d3)benzene-2,3,4,5,6-d5-methan-α-d-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19547-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。